molecular formula C22H19N3O2 B11327890 N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]naphthalene-1-carboxamide

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]naphthalene-1-carboxamide

Cat. No.: B11327890
M. Wt: 357.4 g/mol
InChI Key: PLXHCFYDXZBZFJ-UHFFFAOYSA-N
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Description

N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene carboxamide core linked to a pyrazole ring, which is further substituted with a methoxyphenylmethyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate 1,3-diketone.

    Substitution with Methoxyphenylmethyl Group: The pyrazole ring is then alkylated with a 4-methoxybenzyl halide under basic conditions to introduce the methoxyphenylmethyl group.

    Coupling with Naphthalene Carboxylic Acid: The final step involves coupling the substituted pyrazole with naphthalene-1-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like KMnO₄ or H₂O₂.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as LiAlH₄.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Nucleophiles like NaOH or KOH in polar aprotic solvents.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}NAPHTHALENE-1-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-3-YL}NAPHTHALENE-1-CARBOXAMIDE: Differing in the position of the pyrazole substitution.

    N-{1-[(4-HYDROXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}NAPHTHALENE-1-CARBOXAMIDE: Differing in the functional group attached to the phenyl ring.

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C22H19N3O2/c1-27-18-11-9-16(10-12-18)15-25-21(13-14-23-25)24-22(26)20-8-4-6-17-5-2-3-7-19(17)20/h2-14H,15H2,1H3,(H,24,26)

InChI Key

PLXHCFYDXZBZFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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